Prodrug-to-Active Metabolite Conversion: Enalapril vs. Lisinopril and Captopril Pharmacokinetic Divergence
Enalapril is a prodrug requiring CES1-mediated hepatic esterolysis to generate the active diacid enalaprilat, whereas lisinopril is an active diacid that bypasses this activation step and captopril is an active sulfhydryl-containing compound [1]. This fundamental difference has quantitative consequences: the oral bioavailability of enalapril as the maleate salt is 60–70% [2], compared to approximately 25% for lisinopril [1] and 65–75% for captopril [3]. The prodrug nature introduces a rate-limiting activation step that can be impaired in hepatic dysfunction, a consideration not applicable to lisinopril or captopril.
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | 60–70% (enalapril maleate prodrug) |
| Comparator Or Baseline | Lisinopril: ~25%; Captopril: ~65–75% |
| Quantified Difference | Enalapril bioavailability 2.4–2.8× higher than lisinopril; comparable to captopril |
| Conditions | Human oral administration, fasted state |
Why This Matters
Procurement of enalapril rather than lisinopril for research studies ensures that CES1-dependent activation is a controllable variable, whereas lisinopril's direct activity may confound studies of prodrug metabolism.
- [1] Kelly JG, O'Malley K. Clinical pharmacokinetics of the newer ACE inhibitors. A review. Clin Pharmacokinet. 1990;19(3):177-196. doi:10.2165/00003088-199019030-00003 View Source
- [2] Kanfer I, et al. Biowaiver Monographs for Immediate-Release Solid Oral Dosage Forms: Enalapril. J Pharm Sci. 2017;106(8):1933-1943. doi:10.1016/j.xphs.2017.04.019 View Source
- [3] Duchin KL, Singhvi SM, Willard DA, et al. Captopril kinetics. Clin Pharmacol Ther. 1982;31(4):452-458. doi:10.1038/clpt.1982.59 View Source
